

# Cinnoline-3-carbaldehyde chemical structure and IUPAC name

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## Compound of Interest

Compound Name: Cinnoline-3-carbaldehyde

Cat. No.: B1356709

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An In-Depth Technical Guide to **Cinnoline-3-carbaldehyde**: Structure, Synthesis, and Synthetic Utility

## Introduction

The cinnoline scaffold, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms (1,2-diazanaphthalene), is a privileged structure in medicinal chemistry and materials science. [1] Derivatives of cinnoline have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. [2] Central to the exploration of this chemical space is the development of versatile intermediates that allow for the facile construction of more complex molecular architectures. **Cinnoline-3-carbaldehyde**, featuring a reactive aldehyde group on the core heterocycle, represents a key building block for synthetic diversification.

This guide provides a comprehensive technical overview of **cinnoline-3-carbaldehyde**, intended for researchers, scientists, and professionals in drug development. It details the compound's structure and nomenclature, outlines a robust synthetic strategy, presents its validated and predicted spectroscopic profile, and explores the chemical reactivity that makes it a valuable synthetic precursor.

## Chemical Structure and Nomenclature

**Cinnoline-3-carbaldehyde** is structurally distinguished from its more common isomer, quinoline-3-carbaldehyde, by the placement of the nitrogen atoms at positions 1 and 2 of the

heterocyclic ring, as opposed to position 1 in quinoline. This arrangement significantly influences the electronic properties and reactivity of the molecule.

- IUPAC Name: **cinnoline-3-carbaldehyde**
- Molecular Formula:  $C_9H_6N_2O$
- Molecular Weight: 158.16 g/mol

The presence of the electron-withdrawing aldehyde group at the C-3 position, adjacent to the N-2 atom, modulates the electron density of the entire ring system, impacting both its reactivity and spectroscopic characteristics.

Figure 1. Chemical Structure of **Cinnoline-3-carbaldehyde**

## Synthesis of Cinnoline-3-carbaldehyde

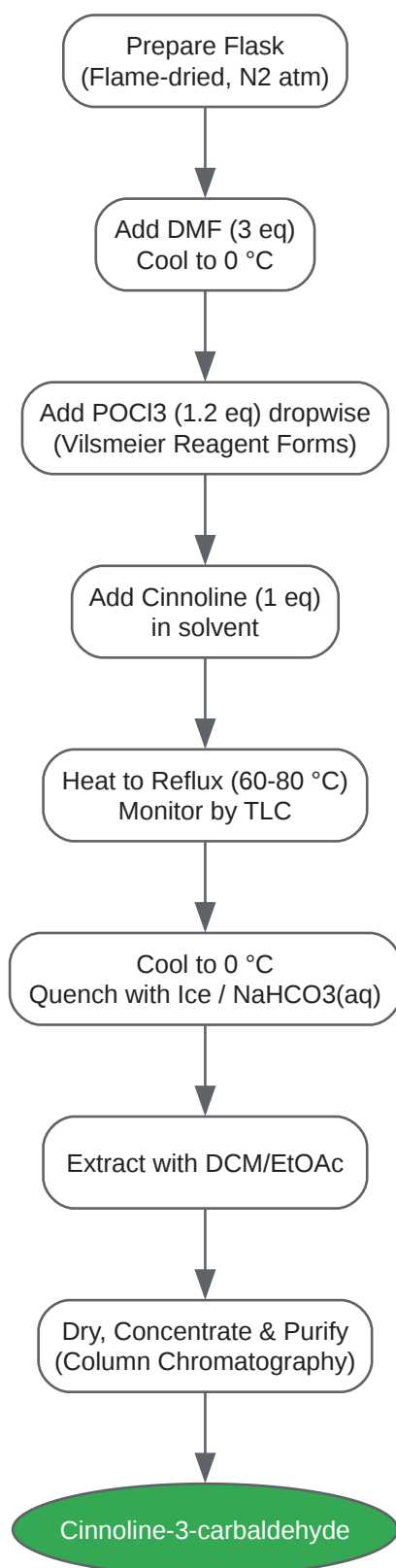
While numerous methods exist for the synthesis of the core cinnoline ring system, the introduction of a formyl group at the C-3 position is most effectively achieved through electrophilic formylation of a suitable precursor.<sup>[2]</sup> A proposed and chemically sound method is the Vilsmeier-Haack reaction, a widely used protocol for the formylation of electron-rich aromatic and heterocyclic compounds.<sup>[3]</sup>

The causality behind this choice lies in the reaction's reliability and the commercial availability of starting materials. The Vilsmeier reagent, a chloroiminium salt generated in situ from phosphoryl chloride ( $POCl_3$ ) and a formamide like N,N-dimethylformamide (DMF), serves as a mild electrophile capable of attacking the cinnoline ring.

## Experimental Protocol (Proposed)

- **Reagent Preparation:** In a flame-dried, three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphoryl chloride ( $POCl_3$ , 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.

- **Substrate Addition:** Dissolve the starting material, cinnoline (1.0 equiv.), in a suitable solvent such as dichloromethane or 1,2-dichloroethane, and add it to the Vilsmeier reagent suspension.
- **Reaction:** Allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C) for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice containing sodium acetate or by slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
- **Extraction & Purification:** Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **cinnoline-3-carbaldehyde**.



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Figure 2. Proposed Synthetic Workflow via Vilsmeier-Haack Reaction.

## Spectroscopic and Physicochemical Properties

Structural elucidation and confirmation rely on a combination of spectroscopic techniques.

While a complete, published dataset for **cinnoline-3-carbaldehyde** is not readily available, its expected spectral characteristics can be accurately predicted based on the parent cinnoline heterocycle and the known effects of an aldehyde substituent.

Table 1: Predicted Spectroscopic and Physicochemical Data

Property	Predicted Value / Characteristic	Rationale / Comments
$^1\text{H}$ NMR	$\delta$ 10.1-10.3 ppm (s, 1H, -CHO)	The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield.
$\delta$ 9.3-9.5 ppm (s, 1H, H4)	The H4 proton is adjacent to N-1 and the aldehyde, leading to significant deshielding.	
$\delta$ 7.8-8.5 ppm (m, 4H, Ar-H)	Protons on the benzo-fused ring (H5, H6, H7, H8) will appear as a complex multiplet in the aromatic region.	
$^{13}\text{C}$ NMR	$\delta$ 190-193 ppm (C=O)	The carbonyl carbon of the aldehyde group has a characteristic chemical shift in this range.
$\delta$ 125-155 ppm (Ar-C)	Aromatic and heterocyclic carbons will appear in this region.	Strong, sharp absorption characteristic of an aromatic aldehyde carbonyl group.
IR (Infrared)	1700-1715 $\text{cm}^{-1}$ (C=O stretch)	
2820-2850 $\text{cm}^{-1}$ (C-H stretch)	Aldehydic C-H stretch (Fermi doublet often visible).	
1580-1610 $\text{cm}^{-1}$ (C=C, C=N stretch)	Aromatic ring vibrations.	Calculated exact mass for $\text{C}_9\text{H}_6\text{N}_2\text{O}$ .
Mass Spec.	$m/z = 158.05$ ( $\text{M}^+$ )	
Melting Point	Solid at room temperature	Expected to be a crystalline solid, similar to its isomer quinoline-3-carbaldehyde.

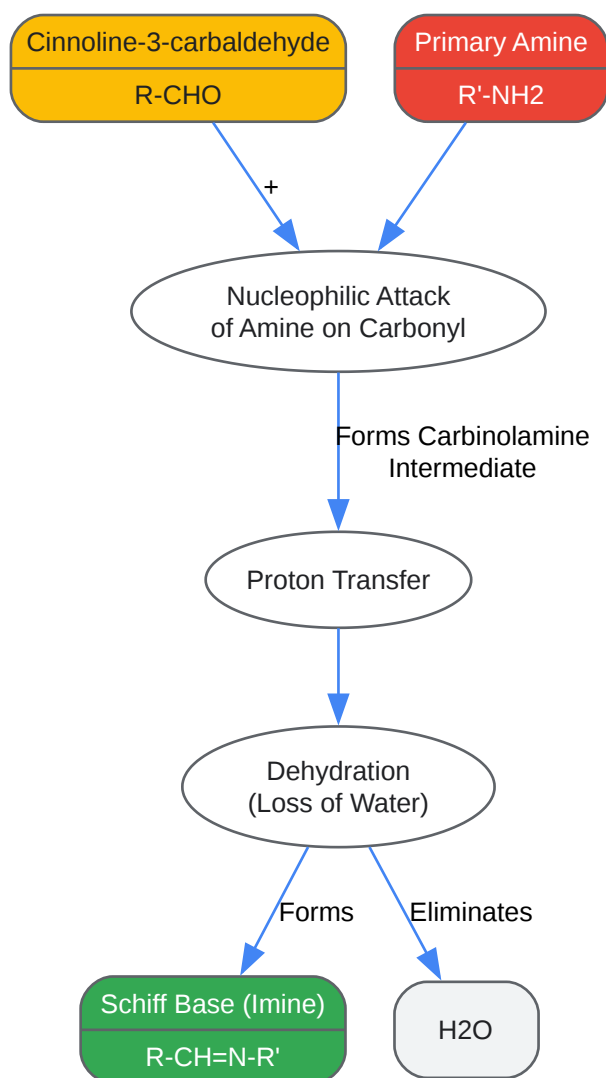
This predicted data serves as a self-validating system for the synthesis; successful isolation of a product matching these spectral features would confirm the formation of **cinnoline-3-carbaldehyde**.

## Chemical Reactivity and Synthetic Utility

The synthetic value of **cinnoline-3-carbaldehyde** stems from the versatile reactivity of the aldehyde functional group, which can be transformed into a wide array of other functionalities.

### Key Reactions:

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding cinnoline-3-carboxylic acid using standard oxidizing agents like potassium permanganate ( $\text{KMnO}_4$ ) or Jones reagent ( $\text{CrO}_3/\text{H}_2\text{SO}_4$ ). This provides access to amides, esters, and other carboxylic acid derivatives.
- **Reduction:** Selective reduction to the primary alcohol, (cinnolin-3-yl)methanol, can be achieved using mild hydride reagents such as sodium borohydride ( $\text{NaBH}_4$ ).<sup>[4]</sup> This opens pathways to ethers and alkyl halides.
- **Condensation Reactions:** The aldehyde undergoes condensation with primary amines to form Schiff bases (imines). This is a cornerstone reaction for building larger, more complex molecules, often used in the synthesis of novel ligands and pharmacologically active compounds.
- **Wittig Reaction:** Reaction with phosphorus ylides (Wittig reagents) converts the aldehyde into an alkene, allowing for carbon-carbon bond formation and the introduction of vinyl groups at the 3-position of the cinnoline core.
- **Knoevenagel Condensation:** Reaction with active methylene compounds (e.g., malonates, cyanoacetates) in the presence of a weak base provides access to  $\alpha,\beta$ -unsaturated systems, which are themselves valuable synthetic intermediates.



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Figure 3. Reaction Pathway for Schiff Base Formation.

## Conclusion

**Cinnoline-3-carbaldehyde** is a strategically important synthetic intermediate that provides a gateway to a vast library of functionalized cinnoline derivatives. Its synthesis, while not widely reported, can be reliably achieved through established methods like the Vilsmeier-Haack reaction. The predictable and versatile reactivity of its aldehyde group allows for numerous chemical transformations, including oxidation, reduction, and crucial carbon-carbon and carbon-nitrogen bond-forming reactions. For researchers in medicinal chemistry and drug discovery, mastering the synthesis and manipulation of this compound is a key step toward unlocking the full therapeutic potential of the cinnoline chemical scaffold.

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